molecular formula C17H18N2O2S B317013 N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea

Cat. No.: B317013
M. Wt: 314.4 g/mol
InChI Key: QBPKKERRYSXKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea is an organic compound with a complex structure that includes both phenoxy and carbamothioyl groups

Preparation Methods

The synthesis of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylphenyl isothiocyanate under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halides and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The phenoxy and carbamothioyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea include:

    2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the carbamothioyl group.

    2-methylphenyl isothiocyanate: Contains the isothiocyanate group instead of the carbamothioyl group. The uniqueness of this compound lies in its combined phenoxy and carbamothioyl groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(2-methylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C17H18N2O2S/c1-12-7-3-5-9-14(12)18-17(22)19-16(20)11-21-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H2,18,19,20,22)

InChI Key

QBPKKERRYSXKLT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C

solubility

1.1 [ug/mL]

Origin of Product

United States

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